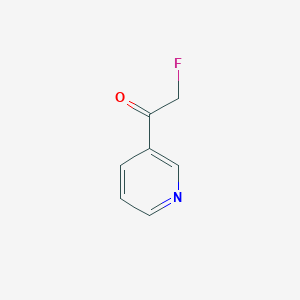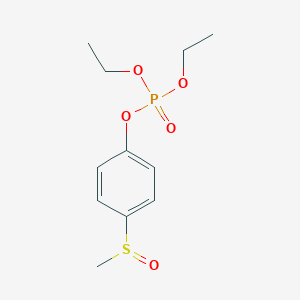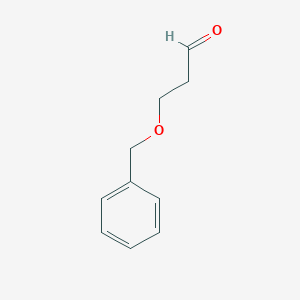
3-(Benzyloxy)propanal
Descripción general
Descripción
3-(Benzyloxy)propanal is a chemical compound that serves as an intermediate in various organic synthesis processes. It is characterized by the presence of a benzyloxy group attached to a propanal moiety. This compound is of interest due to its potential applications in the synthesis of complex molecules, including those relevant to pharmaceuticals, pesticides, and organic materials .
Synthesis Analysis
The synthesis of 3-(Benzyloxy)propanal and its derivatives has been explored in several studies. For instance, a method for synthesizing 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde, a related compound, involves esterification, Fries rearrangement, and Vilsmeier reaction starting from phenol and acetic anhydride . Another study describes the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone via a Horner-Wadsworth-Emmons reaction of (−)-(S)-2-(Benzyloxy)propanal . Additionally, benzyloxy-functionalized diiron 1,3-propanedithiolate complexes have been synthesized, which are relevant to the active site of [FeFe]-hydrogenases .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)propanal derivatives can be complex, with some studies reporting the synthesis of molecules that contain this functional group within larger, more intricate systems. For example, the synthesis of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene showcases a molecule with a propeller-like conformation, which is a trifunctional monomer for the synthesis of cross-linked polymers . The spatial arrangement of such molecules can be conducive to further chemical reactions, such as cyclotrimerization .
Chemical Reactions Analysis
3-(Benzyloxy)propanal is involved in various chemical reactions. It can undergo C-H functionalization/annulation reactions to construct benzofuran scaffolds with a quaternary center . It also serves as a starting material for the synthesis of homologues with intense marine, spicy-vanillic odor properties . Furthermore, it can participate in tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions to yield dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)propanal derivatives are influenced by their molecular structure. For instance, the compound 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde synthesized in one study has a melting point of 88-90°C and a purity of 98.21% . The photophysical properties of benzo-oxazine, benzo-oxazepine, and benzo-oxazocine derivatives synthesized from aryl propanal have been studied, revealing insights into their ultraviolet-visible absorption and photoluminescence characteristics .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation :
- (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone is synthesized from (−)-(S)-2-(Benzyloxy)propanal, a precursor to unsaturated sulfones, using the Horner‐Wadsworth‐Emmons reaction (Enders, Berg, & Jandeleit, 2003).
- Organocatalytic asymmetric synthesis produces polyfunctionalized cyclohexene-carbaldehydes from 3-(benzyloxy)propanal and β-nitroalkenes with excellent stereoselectivity (Jiang, Jiang, & Ge, 2017).
- The compound's involvement in synthesizing alkyl-substituted 3-Cyano-2-piperidone, 3-Cyano-2,5,6,7-tetrahydropyrindin-2(1H)-one, and 3-Cyanopyridine-2(1H)-thione, indicates its versatility in forming structurally complex molecules (Dyachenko & Chernega, 2005).
Role in Chemical Reactions and Organic Synthesis :
- 3-(Benzyloxy)propanal is used in the enantiocontrolled construction of tricyclic furan derivatives via asymmetric Diels-Alder reactions (Pai & Liu, 2001).
- The molecule serves as a starting material in the synthesis of lanthanide 4-benzyloxy benzoates. Its derivatives impact luminescent properties, highlighting its role in material sciences and potentially in the development of new optical materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
- It's a critical component in the synthesis of benzyloxy-functionalized diiron 1,3-propanedithiolate complexes, revealing its relevance in the study and application of electrochemical properties (Song et al., 2012).
Influence on Spectroelectrochemical Properties :
- The compound's role in synthesizing peripherally tetra-substituted phthalocyanines, which are studied for their electrochemical and spectroelectrochemical properties, demonstrates its significance in the field of material chemistry and its potential applications in various electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Kinetic Studies and Catalysis :
- 3-(Benzyloxy)propanal is used in kinetic solvent effects studies on hydrogen abstraction reactions, offering insights into the behavior of organic compounds in different solvent environments and the importance of solvent interactions in chemical processes (Salamone, Giammarioli, & Bietti, 2011).
Synthesis of Complex Molecules and Compounds :
- Its use in synthesizing complex molecules like bryostatin's southern hemisphere demonstrates its utility in the field of natural product synthesis and potentially in drug discovery (Voight, Roethle, & Burke, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
3-phenylmethoxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYAMHYCYOWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447162 | |
| Record name | 3-(Benzyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)propanal | |
CAS RN |
19790-60-4 | |
| Record name | 3-(Benzyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

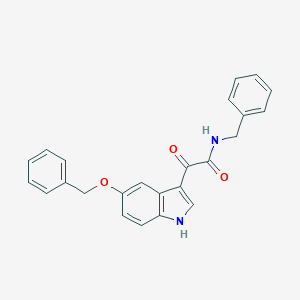
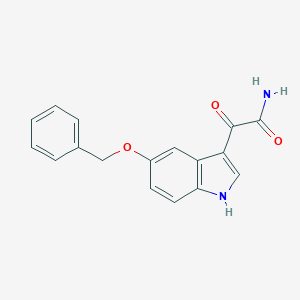
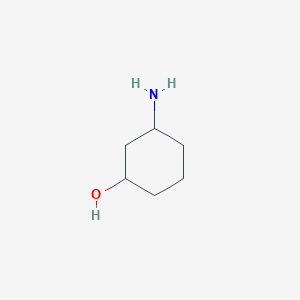
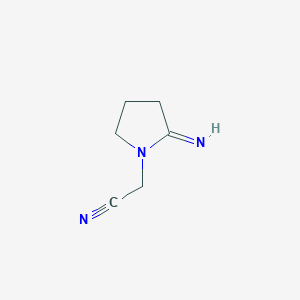
![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)
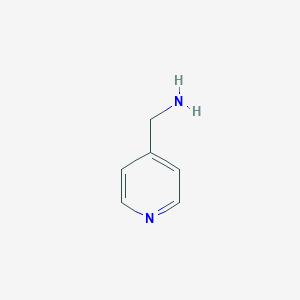
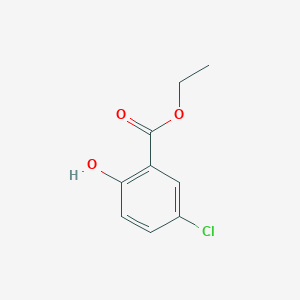
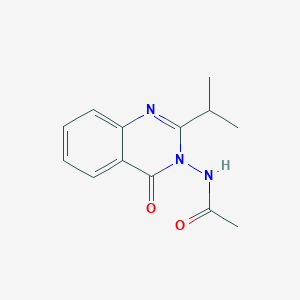
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)
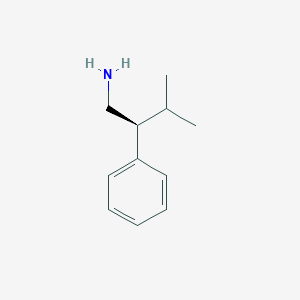
![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)
